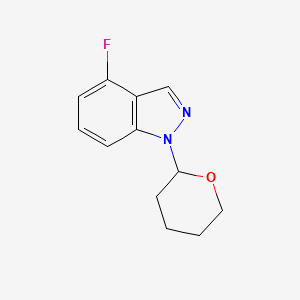

![molecular formula C12H16FNO B1438569 N-[(4-fluorophenyl)methyl]oxan-4-amine CAS No. 1154890-30-8](/img/structure/B1438569.png)

N-[(4-fluorophenyl)methyl]oxan-4-amine

Descripción general

Descripción

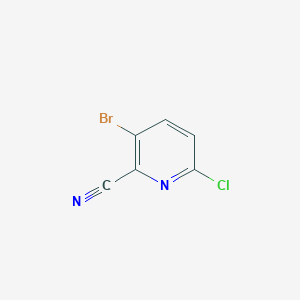

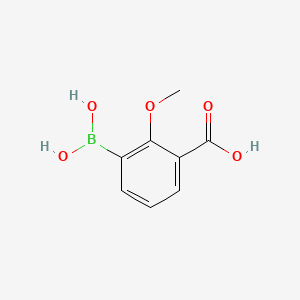

“N-[(4-fluorophenyl)methyl]oxan-4-amine” is a chemical compound with the CAS Number: 1803591-23-2 . It has a molecular weight of 245.72 . The IUPAC name for this compound is 4-(4-fluorobenzyl)tetrahydro-2H-pyran-4-amine hydrochloride . It is typically stored at room temperature and is available in powder form .

Molecular Structure Analysis

The InChI code for “N-[(4-fluorophenyl)methyl]oxan-4-amine” is 1S/C12H16FNO.ClH/c13-11-3-1-10(2-4-11)9-12(14)5-7-15-8-6-12;/h1-4H,5-9,14H2;1H . This code provides a specific representation of the molecule’s structure.

Physical And Chemical Properties Analysis

“N-[(4-fluorophenyl)methyl]oxan-4-amine” is a powder that is stored at room temperature . It has a molecular weight of 245.72 . More specific physical and chemical properties like melting point, boiling point, solubility, etc., are not provided in the available resources.

Aplicaciones Científicas De Investigación

Orexin Receptor Mechanisms and Binge Eating

Research has identified the role of orexins and their receptors in modulating feeding, arousal, stress, and drug abuse. Studies using selective orexin receptor antagonists, including compounds structurally similar to N-[(4-fluorophenyl)methyl]oxan-4-amine, have demonstrated their potential in reducing compulsive food intake in animal models. This suggests a major role of orexin-1 receptor mechanisms in binge eating, indicating that selective antagonism at this receptor could represent a novel pharmacological treatment for binge eating and possibly other eating disorders with a compulsive component (Piccoli et al., 2012).

Anion Exchange Polymer Electrolytes

The synthesis of guanidinium-functionalized poly(arylene ether sulfone) anion exchange polymer electrolytes through activated fluorophenyl-amine reactions, related to N-[(4-fluorophenyl)methyl]oxan-4-amine, showcases the precision in controlling cation functionality without deleterious side reactions. This process allows for the direct connection of guanidinium into stable phenyl rings, highlighting the compound's potential in materials science, particularly in the development of high-performance polymer electrolytes (Kim et al., 2011).

Chiral Resolution Reagents

The compound (S)-2-[(R)-Fluoro(phenyl)methyl]oxirane, derived from similar chemical frameworks, serves as a chiral resolution reagent for determining the enantiomeric excess of α-chiral amines. Its regioselective ring-opening reactions with a variety of α-chiral primary and secondary amines make it a versatile reagent for the analysis of scalemic mixtures of amines, showcasing its application in analytical chemistry (Rodríguez-Escrich et al., 2005).

Cancer Therapy and Imaging

N-Benzyl derivatives of polyamines, structurally related to N-[(4-fluorophenyl)methyl]oxan-4-amine, have been explored as vectors for boron (for Boron Neutron Capture Therapy) and fluorine (for Positron Emission Tomography imaging) in cancer therapy and imaging. These compounds exhibit high accumulation in cancer cells via the polyamine transport system, suggesting their potential as selective agents for tumor targeting and treatment (Martin et al., 2001).

Safety and Hazards

Propiedades

IUPAC Name |

N-[(4-fluorophenyl)methyl]oxan-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16FNO/c13-11-3-1-10(2-4-11)9-14-12-5-7-15-8-6-12/h1-4,12,14H,5-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWGLYZFIAAEFSE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1NCC2=CC=C(C=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4,6-Dichloro-1,3-dimethyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B1438486.png)

![2'-Methoxy-[1,1'-biphenyl]-4-amine hydrochloride](/img/structure/B1438493.png)